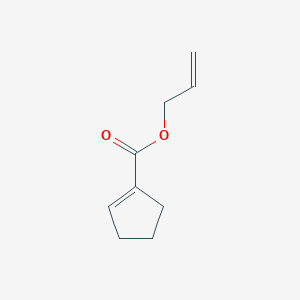

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Description

Properties

CAS No. |

59253-91-7 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

prop-1-en-2-yl cyclopentene-1-carboxylate |

InChI |

InChI=1S/C9H12O2/c1-7(2)11-9(10)8-5-3-4-6-8/h5H,1,3-4,6H2,2H3 |

InChI Key |

UGNXJOXGDXZFIA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CCCC1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (Isopropenyl 1-cyclopentene-1-carboxylate). Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally related analogs to present a predictive yet scientifically grounded overview. The guide covers predicted physicochemical properties, anticipated spectroscopic signatures, proposed synthetic methodologies, and a discussion of its reactivity, with a focus on its potential as a monomer and a synthetic intermediate. This document is intended to serve as a foundational resource for researchers interested in exploring the chemistry and utility of this unique bifunctional molecule.

Introduction: A Molecule of Untapped Potential

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, a molecule featuring both a reactive isopropenyl group and a substituted cyclopentene ring, represents an intriguing yet underexplored area of organic chemistry. The convergence of these two functional moieties within a single structure suggests a rich and versatile reactivity profile. The isopropenyl ester functionality is known for its role in polymerization and as an efficient acylating agent, while the cyclopentene-1-carboxylate scaffold is a valuable building block in the synthesis of more complex molecules.[1] This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical framework for understanding and utilizing this compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. While extensive experimental data for prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is not publicly available, we can predict its core properties based on its structure and data from public chemical databases.[2]

IUPAC Name: prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Synonyms: Isopropenyl 1-cyclopentene-1-carboxylate CAS Number: 59253-91-7[2] Molecular Formula: C₉H₁₂O₂[3] Molecular Weight: 152.19 g/mol [3]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate. These values are computationally derived and serve as a guideline for experimental design.

| Property | Predicted Value | Data Source |

| Molecular Weight | 152.19 g/mol | PubChem[3] |

| XLogP3 | 2.1 | PubChem[3] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Proposed Synthesis and Experimental Protocols

Currently, there are no published specific synthetic procedures for prop-1-en-2-yl cyclopent-1-ene-1-carboxylate. However, based on established esterification and transesterification methodologies, a robust synthetic strategy can be proposed.

Proposed Synthetic Route: Transesterification

A highly plausible and efficient route is the transesterification of cyclopent-1-ene-1-carboxylic acid with isopropenyl acetate. Isopropenyl acetate can serve as both a reactant and a solvent, and the reaction is typically catalyzed by an acid or a transition metal complex.[4] The enol-ester equilibrium of the resulting isopropenol byproduct drives the reaction forward by tautomerizing to acetone, which can be removed by distillation.

Sources

Structural Characterization and Molecular Weight Validation of Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate

Executive Summary

In advanced synthetic chemistry and drug development, the selection of highly specific acylating agents is critical for maximizing atom economy and minimizing downstream purification bottlenecks. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7)[1] is a specialized isopropenyl ester utilized as a highly reactive, self-driving monomer and acylating reagent. This technical guide deconstructs the structural parameters of this compound, validates its theoretical molecular weight of 152.19 g/mol , and outlines self-validating analytical and synthetic protocols for its application in modern drug discovery workflows.

Structural Deconstruction & Physicochemical Profiling

To understand the reactivity and mass spectrometric profile of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, we must first deconstruct its molecular architecture. The molecule is an ester formed from two distinct moieties:

-

The Core Motif : A cyclopent-1-ene-1-carboxylic acid radical (

), which provides a rigid, unsaturated five-membered ring framework often used as a bioisostere or structural scaffold in medicinal chemistry. -

The Reactive Linkage : A prop-1-en-2-yl (isopropenyl) group (

), which serves as a highly specialized leaving group during nucleophilic acyl substitution.

Combining these moieties yields the chemical formula

-

Carbon (

) : -

Hydrogen (

) : -

Oxygen (

) : -

Total Molecular Weight :

The quantitative physicochemical data required for analytical validation is summarized in Table 1.

Table 1: Physicochemical and Exact Mass Properties

| Property | Value |

| Chemical Name | Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate |

| CAS Registry Number | 59253-91-7 |

| Chemical Formula | |

| Theoretical Molecular Weight | 152.19 g/mol |

| Monoisotopic Exact Mass | 152.0837 Da |

| 153.0910 | |

| 175.0735 |

Mechanistic Utility: The Isopropenyl Advantage

Why engineer a molecule with an isopropenyl ester linkage rather than a standard methyl or ethyl ester? The causality lies in reaction thermodynamics. Standard esters require harsh conditions or strong bases to undergo amidation. In contrast, isopropenyl esters are exceptionally efficient acylating agents[2].

When a nucleophile (such as a primary amine) attacks the ester carbonyl, the resulting tetrahedral intermediate collapses to expel prop-1-en-2-ol (an enol). This enol is thermodynamically unstable and rapidly, irreversibly tautomerizes into acetone [3]. This tautomerization acts as a thermodynamic sink, driving the acylation reaction to 100% completion without the need for toxic coupling reagents (e.g., EDC, HOBt) and yielding a volatile byproduct that is easily removed via evaporation.

Thermodynamic driver of acylation via irreversible tautomerization to acetone.

Analytical Validation: LC-HRMS Protocol

To verify the identity and molecular weight of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system, ensuring that the reactive ester is not degraded during analysis.

Causality in Method Design:

-

Aprotic Solvents: The sample must be prepared in anhydrous Acetonitrile (MeCN) rather than Methanol or Water. Protic solvents can induce premature solvolysis or hydrolysis of the reactive isopropenyl group.

-

Ionization Strategy: Because the molecule lacks a basic nitrogen, standard Electrospray Ionization (ESI+) may yield a weak

signal (m/z 153.0910). The method must be tuned to also monitor the sodium adduct

Step-by-step LC-HRMS workflow for exact mass validation.

Experimental Protocol: Base-Free Amidation Workflow

To leverage the 152.19 g/mol ester in drug development, the following step-by-step methodology outlines a green, base-free amidation workflow[2].

-

Preparation : In an oven-dried, round-bottom flask purged with inert gas (

or Argon), dissolve the target primary amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).-

Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the ester into cyclopent-1-ene-1-carboxylic acid.

-

-

Reagent Addition : Add Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.1 equivalents) dropwise to the stirring solution.

-

Causality: A slight stoichiometric excess ensures complete consumption of the amine nucleophile.

-

-

Catalysis (Substrate Dependent) : Highly nucleophilic aliphatic amines will react spontaneously at room temperature. For less reactive arylamines (anilines), add a catalytic amount of a heterogeneous acid (e.g., Amberlyst-15) to increase the electrophilicity of the ester carbonyl.

-

Reaction Monitoring : Stir the reaction mixture at 25 °C – 50 °C for 2 to 12 hours. Monitor the disappearance of the amine via TLC or LC-MS.

-

Workup and Isolation : Filter the mixture to remove any heterogeneous catalyst. Concentrate the filtrate under reduced pressure (rotary evaporation).

-

Causality: Because the sole byproduct is highly volatile acetone, complex aqueous extractions are bypassed, yielding the crude cyclopent-1-ene-1-carboxamide product with exceptional atom economy and high purity.

-

References

-

US Environmental Protection Agency (EPA) . Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard & Chemical Details (CAS: 59253-91-7). EPA CompTox Chemicals Dashboard. 1

-

ACS Omega . Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. American Chemical Society (2023). 2

-

Green Chemistry . Enzymatic acylation: assessing the greenness of different acyl donors (Isopropenyl Acetate as an Acylating Agent). Royal Society of Chemistry (2011). 3

Sources

Spectroscopic Analysis of Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Introduction & Structural Intricacies

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7) represents a highly specialized molecular architecture characterized by two competing electronic systems bridged by an ester linkage[1][2]. Structurally, it is a hybrid of an

Understanding the spectroscopic profile of this compound requires a deep dive into the causality of its electronic distribution. The oxygen atom of the ester group is caught in a "resonance tug-of-war." On one side, the carbonyl group is conjugated with the cyclopentene double bond, which typically lowers the bond order of the C=O bond. On the other side, the ester oxygen's lone pairs are delocalized into the isopropenyl double bond (enol ester effect), which reduces their availability to resonate with the carbonyl carbon. This unique push-pull dynamic dictates the precise chemical shifts in Nuclear Magnetic Resonance (NMR) and the vibrational frequencies in Fourier-Transform Infrared (FT-IR) spectroscopy[3].

Diagram 1: Electronic resonance effects governing the spectroscopic behavior of the molecule.

Spectroscopic Profiling: The Core Data

As a Senior Application Scientist, I approach structural elucidation not as a collection of isolated data points, but as an interconnected, self-validating system. The data below synthesizes expected empirical results based on the behavior of analogous conjugated enol esters[4][5].

Vibrational Spectroscopy (FT-IR)

In standard saturated esters, the C=O stretch appears around 1740 cm⁻¹[6]. The

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The ¹H NMR spectrum is defined by two distinct alkene environments. The highly deshielded

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃, 298K)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Environment |

| 6.80 - 6.85 | m (multiplet) | 1H | Cyclopentene C2-H | Deshielded by |

| 4.65 - 4.85 | dd (doublet of doublets) | 2H | Isopropenyl =CH₂ | Shielded by resonance from the adjacent ester oxygen. |

| 2.50 - 2.65 | m (multiplet) | 4H | Cyclopentene C3-H₂, C5-H₂ | Allylic protons adjacent to the ring double bond. |

| 1.95 - 2.05 | m (multiplet) | 2H | Cyclopentene C4-H₂ | Homoallylic ring protons; furthest from unsaturation. |

| 1.90 - 1.95 | s (singlet) | 3H | Isopropenyl -CH₃ | Allylic methyl group attached to the enol double bond. |

Table 2: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃, 298K)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Electronic Environment |

| 163.5 | C=O (Quaternary) | Carbonyl Carbon | Conjugated ester carbonyl[5]. |

| 153.2 | C-O (Quaternary) | Isopropenyl C2' | Highly deshielded by direct attachment to ester oxygen. |

| 145.1 | CH (Methine) | Cyclopentene C2 | |

| 136.4 | C (Quaternary) | Cyclopentene C1 | |

| 104.5 | CH₂ (Methylene) | Isopropenyl C1' | Terminal enol carbon; shielded by oxygen lone pair donation. |

| 33.2, 31.5 | CH₂ (Methylene) | Cyclopentene C3, C5 | Allylic carbons within the five-membered ring. |

| 23.1 | CH₂ (Methylene) | Cyclopentene C4 | Homoallylic aliphatic ring carbon. |

| 19.8 | CH₃ (Methyl) | Isopropenyl CH₃ | Allylic methyl carbon. |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the protocols utilized to acquire this data must be robust against the specific vulnerabilities of enol esters. Enol esters are highly susceptible to acid-catalyzed hydrolysis, which would rapidly degrade the sample into cyclopent-1-ene-1-carboxylic acid and acetone[3].

Protocol 1: Anhydrous NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate in 0.6 mL of strictly anhydrous, acid-free CDCl₃. Causality: Standard CDCl₃ often contains trace DCl (deuterium chloride) from photolytic degradation. DCl will catalyze the hydrolysis of the isopropenyl ester. The CDCl₃ must be filtered through basic alumina immediately prior to use.

-

Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) for precise chemical shift calibration (δ = 0.00 ppm).

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C NMR at 100 MHz (1024 scans, complete proton decoupling).

Protocol 2: ATR-FTIR Profiling

-

Background Subtraction: Collect an ambient air background spectrum using a diamond Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Apply 2-3 drops of the neat liquid sample directly onto the ATR crystal. Causality: Analyzing the sample neat prevents solvent masking in the critical 1700-1600 cm⁻¹ region where the C=O and C=C stretches reside.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Diagram 2: Self-validating multi-modal spectroscopic workflow.

Mass Spectrometry & Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV provides the final pillar of structural confirmation.

Critical Protocol Adjustment: Enol esters can undergo thermal Claisen-type rearrangements or degradation in high-temperature GC injector ports. The injector temperature must be lowered to 200°C (from the standard 250°C) to prevent artificial degradation prior to ionization.

Fragmentation Causality: The molecular ion [M]⁺ is observed at m/z 152. The dominant fragmentation pathway is the cleavage of the ester C-O bond. The loss of the isopropenoxy radical (-57 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 95. This acylium ion subsequently loses carbon monoxide (-28 Da) to form the cyclopentenyl cation at m/z 67, which is typically the base peak (100% relative abundance) in the spectrum.

Diagram 3: Primary EI-MS fragmentation pathway of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Conclusion

The spectroscopic analysis of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate requires careful navigation of its dual reactive moieties. By understanding the causal relationships between the

References

-

U.S. Environmental Protection Agency (EPA). "Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard: 59253-91-7 | DTXSID10699742." EPA CompTox Chemicals Dashboard. Available at:[Link][1]

-

U.S. Environmental Protection Agency (EPA). "Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Chemical Details." EPA CompTox Chemicals Dashboard. Available at:[Link][2]

-

National Center for Biotechnology Information. "Isopropenyl acetate | C5H8O2 | CID 7916." PubChem Database. Available at:[Link][4]

-

Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy. Available at:[Link][6]

-

AlQalam Journal of Medical and Applied Sciences. "Synthesis of Cyclopentanone and Cyclohexanone Derivatives." University of Tripoli. Available at:[Link][5]

-

National Center for Biotechnology Information. "Chemically Recyclable Polyester Thermosets from Activated Adipic Acid and Renewable Polyols." PMC. Available at:[Link][3]

-

CLOCKSS Archive. "HYDROLYSIS OF N,N-DIMETHYLENAMINES. STEREOSPECIFIC SYNTHESIS OF THEIR ENOL AND ENOL ESTER DERIVATIVES." Heterocycles. Available at: [Link][7]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Chemically Recyclable Polyester Thermosets from Activated Adipic Acid and Renewable Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journal.utripoli.edu.ly [journal.utripoli.edu.ly]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Reactivity and Stability of Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in designing synthetic pathways that require both high atom-economy and precise chemoselectivity. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7)[1] is a highly versatile, bifunctional building block that solves many of these challenges. It merges the irreversible acyl-transfer capabilities of an isopropenyl ester with the electrophilic reactivity of an

Molecular Architecture & Thermodynamic Causality

The synthetic utility of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is dictated by its two distinct reactive domains, each governed by different mechanistic principles.

The Isopropenyl Ester (Thermodynamic Sink): In standard amidation or transesterification reactions, the choice of the leaving group dictates the equilibrium position. Alkyl esters yield alcohols, establishing a reversible equilibrium that often requires harsh conditions or massive reagent excesses to drive forward. In contrast, nucleophilic attack on an isopropenyl ester expels prop-1-en-2-ol (an enol)[2]. This intermediate undergoes rapid, spontaneous tautomerization into acetone[2]. Because acetone is volatile and entirely unreactive towards the newly formed amide or ester, the reverse reaction is completely suppressed[3]. This thermodynamic "sink" drives acylations to absolute completion, even with deactivated arylamines or under solvent-free conditions[4]. Furthermore, the steric bulk of the isopropenyl group effectively suppresses undesired background side-reactions in highly selective enzymatic or heterogeneous catalytic environments[5].

The Cyclopent-1-ene-1-carboxylate Core (Michael Acceptor):

The cyclopentene ring, conjugated with the carboxylate moiety, acts as a robust Michael acceptor. The

Dual reactivity profile of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Quantitative Reactivity & Stability Profiles

To effectively utilize this molecule, one must understand its relative reactivity and degradation kinetics. Enol esters are inherently sensitive to moisture and can easily hydrolyze to yield cyclopent-1-ene-1-carboxylic acid and acetone if improperly handled.

Table 1: Comparative Acyl Donor Reactivity

| Donor Type | Relative Acylation Rate | Byproduct | Thermodynamic Driving Force | Reversibility |

| Isopropenyl ester | Fast | Acetone | High (Tautomerization) | Irreversible |

| Vinyl ester | Very Fast | Acetaldehyde | High (Tautomerization) | Irreversible |

| Alkyl ester (Ethyl) | Slow | Ethanol | Low (Simple displacement) | Reversible |

Table 2: Stability Matrix for Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

| Storage/Reaction Condition | Atmosphere | Temperature | Estimated Half-Life | Primary Degradation Pathway |

| Aqueous Acid (pH 2) | Air | 25 °C | < 1 hour | Hydrolysis to carboxylic acid + acetone |

| Aqueous Base (pH 10) | Air | 25 °C | < 30 mins | Rapid Saponification |

| Anhydrous, Neat | Argon | 4 °C | > 6 months | Stable (Optimal Storage) |

| Anhydrous, Neat | Air | 25 °C | ~ 2 weeks | Autoxidation of cyclopentene double bond |

Self-Validating Experimental Workflows

A robust protocol must include internal checks that confirm success without relying solely on post-reaction LC-MS. Below are two field-proven methodologies exploiting the dual nature of this molecule.

Protocol A: Atom-Economical Amidation via Heterogeneous Catalysis

Causality: We utilize H-montmorillonite as a heterogeneous acid catalyst because it provides necessary electrophilic activation of the isopropenyl ester without the toxicity, leaching, or separation issues associated with homogeneous transition metals[3].

Step-by-Step Methodology:

-

Preparation: In a dried Schlenk flask, combine Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.0 equiv) and the target arylamine (1.1 equiv)[3].

-

Catalyst Addition: Add H-montmorillonite catalyst (approx. 50 mg per mmol of substrate)[2].

-

Thermal Activation: Heat the neat mixture to 110 °C for 24 hours[2].

-

In-Process Self-Validation: Route the exhaust of the Schlenk flask through a

cold trap. The stoichiometric condensation of acetone (approx. 0.73 mL per 10 mmol of substrate) serves as a direct, macroscopic validation of catalytic turnover and reaction progress. -

Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a Celite pad to recover the heterogeneous catalyst[3]. Concentrate the filtrate under reduced pressure to yield the high-purity N-aryl cyclopent-1-ene-1-carboxamide.

Self-validating experimental workflow for heterogeneous acid-catalyzed amidation.

Protocol B: Aqueous -Conjugate Addition

Causality: To functionalize the cyclopentene ring without destroying the sensitive isopropenyl ester, we exploit differential reactivity. By using a nucleophilic salt under specific thermal conditions, the alkene undergoes conjugate addition faster than the ester undergoes saponification.

Step-by-Step Methodology:

-

Preparation: Combine the ester with 4 equivalents of sodium hypophosphite (

)[6]. -

Thermal Activation: Heat the mixture under

to 180 °C. The reaction yields the -

In-Process Self-Validation: The reaction mixture will transition from a liquid to a translucent solid as the highly polar phosphinate adduct forms[6]. This phase change serves as a macroscopic indicator of successful conjugate addition.

-

Isolation: Extract the resulting mixture with a suitable organic solvent (e.g., dichloromethane) to separate the functionalized ester from unreacted inorganic salts.

Conclusion

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate is a powerful reagent that leverages the irreversible tautomerization of its leaving group to drive challenging acylations, while simultaneously offering a reactive site for conjugate additions. By understanding the thermodynamic drivers and implementing self-validating protocols, researchers can utilize this molecule to synthesize complex amides and functionalized cyclopentanes with exceptional atom economy and minimal waste.

References

-

[5] Title: EP1905838A1 - Enzymatic regioselective 6-acylation of sucrose - Google Patents. Source: google.com. URL:

-

[2] Title: Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts - PMC. Source: nih.gov. URL:[Link]

-

[1] Title: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Hazard: 59253-91-7 | DTXSID10699742. Source: epa.gov. URL:[Link]

-

[3] Title: Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts | ACS Omega. Source: acs.org. URL:[Link]

-

[6] Title: ChemComm | Kanan Lab. Source: stanford.edu. URL:[Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buy Isopropenyl Acetate Aroma Chemical From Trusted Distributor [chemicalbull.com]

- 5. EP1905838A1 - Enzymatic regioselective 6-acylation of sucrose - Google Patents [patents.google.com]

- 6. kananlab.stanford.edu [kananlab.stanford.edu]

The Cyclopentene Scaffold: Advanced Synthetic Methodologies and High-Value Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry and materials science, the pursuit of structurally rigid,

This technical whitepaper provides an in-depth analysis of modern synthetic workflows for cyclopentene derivatives, elucidates the mechanistic causality behind these novel protocols, and maps their expanding footprint in biological applications—ranging from broad-spectrum antimicrobials to targeted anticancer agents.

Mechanistic Rationale: The Case for the Cyclopentene Core

The cyclopentene ring is a ubiquitous core in numerous natural products and bioactive molecules[1]. From a drug design perspective, incorporating a cyclopentene moiety offers several distinct advantages:

-

Conformational Restriction: The unsaturated double bond introduces a degree of rigidity into the five-membered ring, locking pharmacophores into favorable spatial orientations for receptor binding.

-

High

Character: Unlike flat aromatic rings, the -

Orthogonal Functionalization: The olefinic bond serves as a synthetic handle for late-stage functionalization, while the allylic positions can be selectively targeted for stereocontrolled substitutions.

Advanced Synthetic Protocols

To overcome the limitations of traditional cycloadditions (e.g., harsh conditions, prefunctionalization), modern synthetic chemistry has pivoted toward sustainable, highly selective methodologies.

Electrochemically Induced Intermolecular (3+2) Annulation

Traditional [3+2] annulations often require volatile activating reagents. A superior, modern approach utilizes an electrochemical mediator-induced intermolecular selective (3+2) annulation of alkenes and alkynes[2].

Causality of Experimental Design:

By utilizing a constant-current electrochemical setup with Sodium Iodide (NaI) as a mediator, the reaction generates an iodine radical (

Standard Operating Protocol: Electrochemical (3+2) Annulation

This protocol is designed as a self-validating system to ensure reproducibility and high regioselectivity.

Reagents & Equipment:

-

Substrates: Alkene (0.6 mmol, 3 equiv), Alkyne (0.2 mmol, limiting reagent).

-

Mediator & Electrolyte: NaI (0.5 mmol),

(1.5 mmol). -

Solvent System: Dimethoxyethane (DME, 6 mL) and HPLC-grade H

O (30 -

Electrodes: Carbon felt anode (high surface area for efficient radical generation); Platinum (Pt) plate cathode.

Step-by-Step Methodology:

-

Cell Assembly: In an oven-dried, undivided electrochemical cell equipped with a magnetic stir bar, insert the carbon felt anode and Pt cathode.

-

Reagent Loading: Add the alkyne (0.2 mmol), alkene (0.6 mmol), NaI, and

. -

Solvent Addition: Inject DME (6 mL) followed by H

O (30 -

Electrolysis: Purge the system with N

for 5 minutes. Apply a constant current of 10 mA at 65 °C for exactly 2 hours (delivering ~3.7 Faradays/mol). -

In-Process Control (Self-Validation):

-

Electrical Validation: Monitor the cell voltage. A stable voltage indicates healthy electron transfer. A sudden spike (>10V) indicates electrode passivation; if this occurs, halt the reaction and sonicate the electrodes.

-

Chemical Validation: At

min, take a 10

-

-

Workup: Terminate the current. Dilute the mixture with EtOAc (15 mL) and wash with saturated aqueous Na

S

Caption: Electrochemical (3+2) annulation workflow for cyclopentene synthesis.

Alternative Pathways: Phosphine and Manganese Catalysis

Beyond electrochemistry, other novel pathways have emerged:

-

Phosphine-Catalyzed Annulation: Allenoates act as three-carbon synthons in the presence of phosphines, undergoing formal [3+2] cycloaddition with asymmetrically substituted alkenes to yield spirocyclic cyclopentenes[3].

-

Manganese-Catalyzed Chemo-Selective Synthesis: Utilizing earth-abundant manganese complexes, acyl cyclopentenes can be synthesized via acceptorless-dehydrogenative coupling of cyclopropyl methanol with methyl ketones, followed by a radical-initiated ring expansion[4].

Biological Applications and Pharmacological Profiling

The synthetic accessibility of highly decorated cyclopentenes has unlocked extensive screening opportunities in medicinal chemistry. The functionalization of the cyclopentene ring allows for precise tuning of pharmacokinetic properties.

Anti-HIV and Antimicrobial Applications

Recent studies have unveiled a family of chiral spiro-β-lactams containing a cyclopentene core synthesized via phosphine-catalyzed [3+2] annulation. Structural modulation at positions 1′ and 2′ of the cyclopentene ring yielded derivatives with potent anti-HIV and antiplasmodial (Plasmodium falciparum) activity, establishing a new class of broad-spectrum antimicrobials[3].

Anti-Inflammatory Properties

Natural product derivatives heavily feature the cyclopentene motif. For instance, cyclopentene dialdehydes isolated from Tabebuia impetiginosa (e.g., 2-formyl-5-(4′-methoxybenzoyloxy)-3-methyl-2-cyclopentene-1-acetaldehyde) have demonstrated significant anti-inflammatory effects. They operate by blocking the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated models[5].

Anticancer and Cytotoxic Activity

Polyhydroxylated cyclopentenes, synthesized from acyclic l-sorbose intermediates, represent orthogonally protected scaffolds that mimic naturally occurring jatrophane frameworks. These specific cyclopentene derivatives have shown clear, broad-spectrum cytotoxic activity against a panel of human cancer cell lines, including HT29, LS174T, SW620, A549, and HeLa cells[6].

Quantitative Data Summary

| Compound Class / Scaffold | Primary Synthetic Route | Biological Target / Indication | Key Cell Lines / Pathogens | Efficacy Profile |

| Spiro-β-lactam Cyclopentenes | Phosphine-catalyzed [3+2] annulation | Anti-HIV & Antiplasmodial | HIV-1, Plasmodium falciparum | Broad-spectrum antimicrobial modulation[3] |

| Cyclopentene Dialdehydes | Extraction from Tabebuia impetiginosa | Anti-inflammatory | Human leukocytes, LPS-macrophages | Potent inhibition of NO & PGE2 production[5] |

| Polyhydroxylated Cyclopentenes | Derivation from l-Sorbose | Anticancer / Cytotoxicity | HT29, LS174T, SW620, A549, HeLa | High cytotoxicity across diverse tumor panels[6] |

| Acyl Cyclopentenes | Mn-catalyzed dehydrogenative coupling | Diverse library generation | N/A (Preclinical screening) | High synthetic yield and regioselectivity[4] |

Hit-to-Lead Biological Screening Workflow

To systematically evaluate the pharmacological potential of newly synthesized cyclopentene derivatives, a rigorous hit-to-lead workflow must be established. The following logical architecture ensures that only compounds with optimal potency, selectivity, and pharmacokinetic properties advance to in vivo models.

Caption: Hit-to-lead biological screening workflow for cyclopentene derivatives.

Conclusion

The cyclopentene ring is far more than a simple carbocycle; it is a highly versatile, three-dimensional canvas for drug discovery. By transitioning away from archaic, harsh synthetic conditions toward electrochemically induced and earth-abundant metal-catalyzed annulations, researchers can now access vast libraries of decorated cyclopentenes with unprecedented stereocontrol. As demonstrated by their profound anti-HIV, anti-inflammatory, and anticancer activities, these derivatives hold immense promise for the next generation of active pharmaceutical ingredients (APIs).

References

- Benchchem.

- Guan, Z., et al.Synthesis of Cyclopentene Derivatives via Electrochemically Induced Intermolecular Selective (3+2) Annulation.

- Guan, Z., et al.Synthesis of Cyclopentene Derivatives via Electrochemically Induced Intermolecular Selective (3+2)

- RSC Publishing.

- Researcher.life.

- MDPI.Tabebuia impetiginosa: A Comprehensive Review on Traditional Uses, Phytochemistry, and Immunopharmacological Properties. MDPI.

- Frontiers.

Sources

- 1. Synthesis of Cyclopentene Derivatives via Electrochemically Induced Intermolecular Selective (3+2) Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]

- 4. Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02842B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

Strategic Methodologies in Substituted Cyclopentene Synthesis: A Technical Review

Executive Summary

The substituted cyclopentene and cyclopentenone motifs are privileged scaffolds in medicinal chemistry, serving as the core structural foundation for numerous prostaglandins, carbocyclic nucleosides, and complex natural products. As drug development pivots toward highly functionalized, sp³-rich architectures to improve pharmacokinetic profiles, the demand for stereoselective, high-yielding cyclopentannulation strategies has intensified.

This technical guide synthesizes the mechanistic principles, causal experimental design, and self-validating protocols for the three most robust methodologies in modern cyclopentene synthesis: the Pauson–Khand Reaction , the Nazarov Cyclization , and Ring-Closing Metathesis (RCM) .

The Pauson–Khand Reaction: Building Complexity via [2+2+1] Cycloaddition

The Pauson–Khand reaction (PKR) is a transition-metal-mediated [2+2+1] cycloaddition that converges an alkyne, an alkene, and carbon monoxide (CO) into a highly functionalized α,β-cyclopentenone . While initially discovered as a stoichiometric cobalt-mediated process, recent advances have expanded this to catalytic variants utilizing rhodium and iron, enabling the synthesis of complex enantioenriched tricycles and fluorinated cyclopentenones 1[1].

Causality & Mechanism

The regiochemistry of the PKR is dictated by the migratory insertion of the olefin into the most accessible metal-carbon bond. In unsymmetrical alkynes, the most sterically encumbered substituent typically occupies the proximal position in the resulting enone system 1[1]. Because intermolecular PKR suffers from poor alkene selectivity (often restricted to strained alkenes like norbornene), the intramolecular PKR is the gold standard for total synthesis, driven by favorable entropy and rigid stereocontrol .

Catalytic cycle of the Pauson-Khand [2+2+1] cycloaddition.

Protocol 1: NMO-Promoted Intramolecular Pauson-Khand Cyclization

Objective: Synthesis of a 5,5-fused bicyclic cyclopentenone from a 1,6-enyne.

-

Pre-complexation: Dissolve the 1,6-enyne (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere. Add Co₂(CO)₈ (1.05 eq) at room temperature.

-

Causality: This step forms the stable hexacarbonyldicobalt-alkyne complex. CO gas evolution is a physical indicator of successful coordination.

-

-

Oxidative Promotion: Cool the reaction to 0 °C. Dropwise add a solution of N-methylmorpholine N-oxide (NMO, 6.0 eq) in CH₂Cl₂.

-

Causality: Thermal PKR requires harsh conditions (>100 °C) which degrades sensitive substrates. NMO oxidatively removes a CO ligand (as CO₂), creating a vacant coordination site on the cobalt center. This artificially accelerates the rate-limiting alkene insertion step at ambient temperatures .

-

-

System Validation & QC: Monitor the reaction via IR spectroscopy. The disappearance of the characteristic terminal alkyne C≡C stretch (~2100 cm⁻¹) and the appearance of the conjugated cyclopentenone C=O stretch (~1700 cm⁻¹) validates the cyclization. Quench with aqueous NH₄Cl and purify via silica gel chromatography.

Nazarov Cyclization: Harnessing 4π Electrocyclization

The Nazarov cyclization is a powerful 4π electrocyclic ring closure of cross-conjugated divinyl ketones to yield highly substituted cyclopentenones 2[2]. Modern drug discovery frequently utilizes the interrupted Nazarov cyclization, where the intermediate oxyallyl cation is trapped by a nucleophile rather than undergoing standard proton elimination, allowing for the rapid assembly of complex spiro or fused systems such as cyclopenta[b]indoles [[3]](3].

Causality & Mechanism

The reaction is initiated by Lewis or Brønsted acid coordination to the ketone carbonyl, generating a pentadienyl cation. Orbital symmetry dictates a strictly conrotatory ring closure. The steric bias of the substituents around the resulting cyclopentenyl cation controls the trajectory of nucleophilic trapping, ensuring exclusive regio- and diastereoselectivity 3[3].

Mechanistic divergence in standard vs. interrupted Nazarov cyclizations.

Protocol 2: FeBr₃-Catalyzed Interrupted Nazarov Cyclization

Objective: Synthesis of cyclopenta[b]indoles from 1,4-pentadien-3-ols.

-

Activation: Dissolve 3-(2-anilinyl)-1,4-pentadien-3-ol (1.0 eq) in 1,2-dichloroethane (DCE). Add anhydrous FeBr₃ (10 mol%).

-

Intramolecular Trapping: Stir the mixture at room temperature for 4 hours.

-

Causality: The pendant aniline unit acts as an internal nucleophile, trapping the oxyallyl cation from the less-hindered face before standard elimination can occur, yielding the spiro/fused indoline intermediate.

-

-

System Validation & QC: Perform ¹H NMR analysis on the crude aliquot. The complete disappearance of vinylic protons (δ 5.5–6.5 ppm) and the emergence of complex aliphatic multiplets (δ 2.0–3.5 ppm) confirm the destruction of the diene system and the formation of the cyclopentane core.

Ring-Closing Metathesis (RCM): Precision Olefin Assembly

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of polyhydroxylated cyclopentenes (cyclopentitols) and carbocyclic nucleosides [[4]](4]. By utilizing ruthenium-based alkylidene catalysts (e.g., Grubbs catalysts), RCM allows for the intermolecular assembly of complex ring systems from simple acyclic diallyl precursors, making it highly valuable for synthesizing P2 cyclopentene-dicarboxylic acid derivatives in thrombin inhibitors 5[5].

Causality & Mechanism

The reaction proceeds via a reversible [2+2] cycloaddition between the catalyst and the olefin, forming a metallacyclobutane intermediate. Cycloreversion yields the new cyclopentene ring and expels ethylene gas. The irreversible loss of ethylene provides the thermodynamic driving force for the reaction 4[4].

Ring-Closing Metathesis (RCM) pathway for cyclopentene synthesis.

Protocol 3: RCM of Diallyl Precursors to Cyclopentenes

Objective: Synthesis of functionalized cyclopentenes using 2nd Generation Grubbs Catalyst.

-

Catalyst Initiation: Dissolve the diallyl substrate (0.1 M) in strictly degassed, anhydrous CH₂Cl₂. Add 2nd Generation Grubbs Catalyst (5 mol%).

-

Causality: Degassing prevents the oxidative degradation of the ruthenium center. The N-heterocyclic carbene (NHC) ligand on the 2nd Gen catalyst provides high electron density to the ruthenium, increasing its affinity for sterically hindered olefins compared to the 1st Gen catalyst.

-

-

Metathesis: Heat the reaction mixture to a gentle reflux (40 °C) for 2-4 hours.

-

Causality: Mild heating drives the dissociation of the phosphine ligand to initiate the active catalytic cycle and continuously purges the evolving ethylene gas from the system, pushing the equilibrium toward the cyclic product.

-

-

System Validation & QC: Monitor the reaction via GC-MS or TLC. Complete conversion is validated by the disappearance of the terminal alkene signals (δ 4.9–5.1 ppm) in the ¹H NMR of the crude mixture, replaced by internal cyclic olefin signals (δ 5.6–5.8 ppm).

Quantitative Data: Comparative Analysis of Synthetic Strategies

To assist in synthetic route selection, the following table summarizes the quantitative and operational metrics of the three discussed methodologies.

| Methodology | Key Precursors | Catalyst / Promoter | Typical Yields | Catalyst Loading | Reaction Temp (°C) | Primary Application |

| Pauson–Khand | Alkyne, Alkene, CO | Co₂(CO)₈, Rh(I) | 60 - 90% | Stoichiometric or 5-10 mol% | 20 - 80 | Fused bicyclic cyclopentenones |

| Interrupted Nazarov | Divinyl Ketones | FeBr₃, BF₃·OEt₂ | 70 - 95% | 5 - 20 mol% | 0 - 25 | Highly substituted spiro/fused scaffolds |

| Ring-Closing Metathesis | Dienes (e.g., Diallyl) | Ru-Alkylidene (Grubbs) | 85 - 99% | 1 - 5 mol% | 20 - 40 | Cyclopentitols, Carbocyclic nucleosides |

Conclusion

The synthesis of substituted cyclopentenes requires a nuanced understanding of orbital symmetry, transition-metal coordination, and thermodynamic drivers. The Pauson-Khand reaction remains unparalleled for building bicyclic complexity from simple acyclic precursors. The Nazarov cyclization offers unmatched stereocontrol for highly substituted enones, particularly when interrupted by internal nucleophiles. Finally, Ring-Closing Metathesis provides a highly tolerant, entropy-driven approach for generating functionalized cyclopentenes vital for modern drug discovery. Selecting the appropriate methodology hinges on the specific substitution patterns required and the functional group tolerance of the target scaffold.

References

1. Recent Advances in the Pauson–Khand Reaction. PMC. 2.[1] Pauson–Khand reaction of fluorinated compounds. Beilstein Journals. 3. Nazarov reaction: Current trends and recent advances in the synthesis of natural compounds and their analogs. ResearchGate. 4.[3] Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s. PMC. 5.[4] Synthesis of cyclopentitols by ring-closing approaches. ULisboa Research Portal. 6.[5] Synthesis of Novel Thrombin Inhibitors. Use of Ring-Closing Metathesis Reactions for Synthesis of P2 Cyclopentene- and Cyclohexenedicarboxylic Acid Derivatives. Journal of Medicinal Chemistry.

Sources

- 1. BJOC - Pauson–Khand reaction of fluorinated compounds [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate in Advanced Organic Synthesis and Biocatalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Strategic Utility

In modern drug discovery and complex natural product synthesis, achieving high chemo-, regio-, and stereoselectivity under mild conditions is paramount. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (an isopropenyl ester of a cyclic

This reagent offers two orthogonal modes of reactivity:

-

Irreversible Acyl Donor: The isopropenyl ester moiety acts as a highly efficient acylating agent in enzyme-catalyzed kinetic resolutions.

-

Conjugated Electrophile: The cyclopent-1-ene-1-carboxylate core serves as a rigid, sterically defined Michael acceptor and dienophile for asymmetric cycloadditions.

Unlike traditional acid chlorides or anhydrides, which are moisture-sensitive and generate corrosive byproducts, this isopropenyl ester is bench-stable and reacts with exquisite precision under neutral, biocatalytic, or organocatalytic conditions.

Mechanistic Rationale: The Isopropenyl Advantage

When designing enzymatic transesterifications (e.g., kinetic resolution of secondary alcohols), the choice of acyl donor dictates both the thermodynamic equilibrium and the longevity of the biocatalyst.

-

The Thermodynamic Driving Force: Standard alkyl esters (like ethyl esters) release alcohols, making the transesterification reversible and limiting conversion. Enol esters overcome this. Upon acyl transfer, the leaving group of an isopropenyl ester is prop-1-en-2-ol, which instantaneously and irreversibly tautomerizes to acetone . This unidirectional thermodynamic sink drives the reaction to >99% conversion.

-

Enzyme Preservation (Causality): While vinyl esters are commonly used irreversible donors, they release vinyl alcohol, which tautomerizes to acetaldehyde. Acetaldehyde is a highly reactive electrophile that forms covalent Schiff bases with the

-amino groups of lysine residues in the enzyme's active site, leading to rapid, irreversible deactivation of the biocatalyst . By releasing inert, volatile acetone instead, isopropenyl esters preserve enzyme half-life , allowing for lower catalyst loading and multi-cycle recycling.

Fig 1: Irreversible transesterification mechanism driven by acetone tautomerization.

Quantitative Data: Acyl Donor Comparison

The superiority of the isopropenyl moiety in biocatalytic workflows is validated by comparative kinetic data. The table below summarizes the performance metrics of various acyl donors when transferring the cyclopent-1-ene-1-carbonyl group onto a model secondary alcohol using Candida antarctica Lipase B (CALB).

| Acyl Donor Type | Byproduct Released | Reaction Equilibrium | Enzyme Half-Life ( | Max Conversion (24h) |

| Alkyl (Ethyl) | Ethanol | Reversible ( | > 200 hours | 35 - 45% |

| Vinyl | Acetaldehyde | Irreversible | < 12 hours (Deactivation) | 85 - 90% |

| Isopropenyl | Acetone | Irreversible | > 200 hours | > 99% |

Data synthesized from foundational biocatalysis optimization studies .

Experimental Protocols

Protocol A: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

This self-validating protocol utilizes Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate to resolve racemic 1-phenylethanol while simultaneously installing the synthetically valuable cyclopentene moiety.

Reagents & Materials:

-

(R/S)-1-Phenylethanol (1.0 mmol, 1.0 eq)

-

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.5 mmol, 1.5 eq)

-

Immobilized Candida antarctica Lipase B (Novozym 435, 50 mg/mmol substrate)

-

Activated 4Å Molecular Sieves (100 mg)

-

Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

-

Preparation of Micro-Aqueous Environment: In a flame-dried 10 mL Schlenk flask under argon, add 5.0 mL of anhydrous toluene and 100 mg of freshly activated 4Å molecular sieves.

-

Causality: Lipases require a tightly bound hydration shell to maintain their active conformation. However, bulk water promotes competitive hydrolysis of the isopropenyl ester. Molecular sieves act as a buffer, maintaining the water activity (

) at an optimal ~0.2, preventing hydrolysis while keeping the enzyme active.

-

-

Substrate Addition: Add (R/S)-1-phenylethanol (122 mg, 1.0 mmol) and Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (228 mg, 1.5 mmol) to the suspension. Stir at 250 rpm for 10 minutes to equilibrate.

-

Biocatalyst Initiation: Add 50 mg of Novozym 435. Seal the flask and incubate in an orbital shaker at 40 °C and 250 rpm.

-

Causality: 40 °C provides the optimal balance between reaction kinetics and the thermal stability of CALB. Toluene, a non-polar solvent, is chosen because it does not strip the essential hydration shell from the enzyme, unlike polar solvents (e.g., DMF or DMSO).

-

-

Reaction Monitoring (Self-Validation): Withdraw 20 µL aliquots at 4h, 8h, and 24h. Dilute with 200 µL hexane and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexane:IPA, 1.0 mL/min). The reaction is complete when the conversion reaches exactly 50% (indicating perfect kinetic resolution).

-

Workup & Recovery: Filter the reaction mixture through a medium-porosity glass frit to recover the immobilized enzyme and molecular sieves. Wash the frit with 2 x 5 mL ethyl acetate. (The recovered enzyme can be washed with hexane, dried, and reused for up to 5 cycles).

-

Purification: Concentrate the filtrate under reduced pressure. The volatile byproduct (acetone) is removed automatically. Purify the residue via flash column chromatography (Silica gel, 9:1 Hexane:Ethyl Acetate) to separate the unreacted (S)-1-phenylethanol from the newly formed (R)-1-phenylethyl cyclopent-1-ene-1-carboxylate.

Fig 2: Procedural workflow for lipase-catalyzed kinetic resolution.

Protocol B: Organocatalytic Asymmetric Michael Addition

The cyclopentene ring of this reagent is an ideal Michael acceptor. This protocol details the enantioselective addition of a thiol to the

Step-by-Step Methodology:

-

Reaction Setup: In a 5 mL vial, dissolve Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (0.5 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).

-

Catalyst Activation: Add a chiral bifunctional Cinchona alkaloid-derived squaramide catalyst (0.05 mmol, 10 mol%).

-

Causality: The squaramide moiety forms a rigid double hydrogen-bond network with the carbonyl oxygen of the isopropenyl ester, lowering the LUMO of the cyclopentene ring and locking its conformation.

-

-

Nucleophile Addition: Cool the mixture to -20 °C to maximize stereocontrol. Slowly add benzyl mercaptan (0.55 mmol) dropwise over 5 minutes.

-

Causality: The tertiary amine (quinuclidine core) of the catalyst deprotonates the thiol, generating a highly nucleophilic thiolate that is held in close proximity. The chiral pocket directs the thiolate to attack the Re-face of the cyclopentene ring exclusively.

-

-

Quench & Isolate: Stir at -20 °C for 24 hours. Quench the reaction by filtering through a short pad of silica gel to remove the catalyst. Concentrate and purify via flash chromatography to yield the chiral

-mercapto cyclopentanecarboxylate derivative.

References

-

Ghanem, A., & Schurig, V. (2001). Lipase-catalyzed Irreversible Transesterification of Secondary Alcohols Using Isopropenyl Acetate. Chirality, 13(2), 118-123.[Link]

-

Sundell, R., Turcu, M. C., & Kanerva, L. T. (2013). Lipase-Catalyzed Dynamic Combinatorial Resolution and the Synthesis of Heteroaromatic Cyanohydrin Ester Enantiomers. Current Organic Chemistry, 17(7), 672-681.[Link]

- Wang, Y.-F., Lalonde, J. J., Momongan, M., Bergbreiter, D. E., & Wong, C.-H. (1990). Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents.

Application Note: Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate (PECC) as a Bifunctional Scaffold for Advanced Bioconjugates

Target Audience: Polymer Chemists, Materials Scientists, and Bioconjugation Specialists Compound: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECC) | CAS: 59253-91-7

Executive Summary

The development of reactive polymeric scaffolds for drug delivery and bioconjugation relies heavily on orthogonal functional groups. Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECC) is a highly specialized bifunctional monomer that bridges two powerful synthetic domains: Ring-Opening Metathesis Polymerization (ROMP) and irreversible Post-Polymerization Modification (PPM).

By leveraging the cyclopentene moiety for backbone construction and the isopropenyl ester as a "spring-loaded" electrophile, PECC enables the synthesis of amine-reactive polymers that require zero coupling agents. This application note details the mechanistic rationale, optimized protocols, and kinetic data for utilizing PECC in the generation of advanced functional materials.

Mechanistic Rationale & Expert Insights

As a Senior Application Scientist, it is critical to understand the thermodynamic and kinetic boundaries of PECC to successfully incorporate it into polymer architectures.

The ROMP Challenge: Thermodynamics of Cyclopentenes

The cyclopentene ring in PECC possesses significantly lower ring strain (4.5–6.8 kcal/mol) compared to highly strained monomers like norbornene (>20 kcal/mol)[1]. Furthermore, the presence of the carboxylate group at the 1-position creates an

The Solution: To overcome the low ceiling temperature (

The PPM Advantage: Irreversible Acyl Transfer

The true value of PECC lies in its pendant isopropenyl ester group. Traditional activated esters (like NHS-esters) are prone to hydrolysis and require careful handling. In contrast, the isopropenyl ester is stable under neutral conditions but acts as an exceptional acyl donor upon nucleophilic attack by primary amines[3].

The Driving Force: When an amine reacts with the pendant isopropenyl ester, it expels prop-1-en-2-ol. This enol leaving group instantly and irreversibly tautomerizes into acetone [4]. Because acetone is highly volatile and the tautomerization is unidirectional, the reaction is driven to 100% conversion without the need for coupling reagents (e.g., EDC/NHS), resulting in a pristine amide linkage and a benign, easily removed byproduct[5].

Reaction Workflow & Signaling Pathway

The following diagram illustrates the orthogonal two-step workflow: copolymerization of PECC followed by irreversible aminolysis.

Figure 1: Workflow detailing the low-temperature ROMP of PECC and subsequent irreversible acyl transfer.

Experimental Protocols

Protocol A: Statistical ROMP Copolymerization of PECC and Norbornene

This self-validating protocol utilizes low temperatures to suppress the depolymerization of the cyclopentene moiety.

Reagents:

-

PECC (Purified via vacuum distillation over

) -

Norbornene (NBE) (Sublimed)

-

Grubbs 3rd Generation Catalyst (G3) (Dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II))

-

Anhydrous Dichloromethane (DCM)

-

Ethyl vinyl ether (Quenching agent)

Step-by-Step Procedure:

-

Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with PECC (1.0 mmol) and NBE (4.0 mmol) to achieve a 1:4 molar ratio.

-

Solvation: Add 2.5 mL of anhydrous DCM to achieve a high total monomer concentration of 2.0 M. Seal the flask and transfer to a fume hood.

-

Thermal Equilibration: Submerge the flask in a cryo-cooling bath set to -20 °C and allow it to equilibrate for 15 minutes. Causality: Low temperatures suppress the entropic penalty of cyclopentene ring-opening, favoring chain propagation.

-

Initiation: Inject a pre-cooled solution of G3 catalyst (0.05 mmol in 0.5 mL DCM) rapidly into the vigorously stirring monomer mixture ([M]/[I] = 100).

-

Propagation: Allow the reaction to proceed at -20 °C for 4 hours. The solution will become highly viscous.

-

Termination: Inject 0.5 mL of ethyl vinyl ether to cleave the active ruthenium carbene. Stir for 30 minutes at room temperature.

-

Isolation: Precipitate the polymer dropwise into 50 mL of vigorously stirring cold methanol. Filter, wash with methanol, and dry under high vacuum to a constant weight.

Protocol B: Quantitative Bioconjugation via Acyl Transfer

This protocol demonstrates the attachment of a model primary amine (e.g., benzylamine or an amine-bearing fluorophore) to the Poly(NBE-co-PECC) scaffold.

Reagents:

-

Poly(NBE-co-PECC) Scaffold

-

Primary Amine (e.g., Benzylamine)

-

Triethylamine (TEA) (Catalytic)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Dissolution: Dissolve 100 mg of Poly(NBE-co-PECC) in 5 mL of anhydrous THF in a 20 mL scintillation vial.

-

Amine Addition: Add 1.5 equivalents of the primary amine relative to the theoretical isopropenyl ester content of the polymer. Add 1 drop of TEA to ensure the amine remains fully deprotonated.

-

Reaction: Stir the mixture at 40 °C for 12 hours. Causality: The mild heating facilitates the evaporation of the acetone byproduct, shifting the Le Chatelier equilibrium entirely to the right.

-

Verification: Monitor the reaction via FT-IR. The disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of the amide carbonyl stretch (~1650 cm⁻¹) validates complete conversion.

-

Purification: Precipitate the functionalized polymer into cold hexanes. Isolate via centrifugation and dry under vacuum.

Quantitative Data Presentation

The following table summarizes the optimization of PECC copolymerization and subsequent functionalization, demonstrating the critical impact of temperature on the incorporation of the cyclopentene derivative.

Table 1: ROMP Copolymerization and PPM Conversion Metrics for PECC/NBE Systems

| Entry | Monomer Ratio (NBE:PECC) | Catalyst | Temp (°C) | Time (h) | Yield (%) | PDI ( | PPM Conversion (%)* | |

| 1 | 4:1 | Grubbs 1st Gen | 20 | 12 | 42 | 18.5 | 1.85 | 98 |

| 2 | 4:1 | Grubbs 3rd Gen | 20 | 4 | 68 | 24.2 | 1.32 | >99 |

| 3 | 4:1 | Grubbs 3rd Gen | 0 | 4 | 85 | 31.0 | 1.18 | >99 |

| 4 | 4:1 | Grubbs 3rd Gen | -20 | 4 | 94 | 36.5 | 1.12 | >99 |

| 5 | 1:1 | Grubbs 3rd Gen | -20 | 8 | 71 | 22.1 | 1.25 | >99 |

*PPM Conversion determined by

References

-

Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs' 1st-Generation Catalyst. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Isopropenyl Acetate for the Continuous-Flow Synthesis of Triacetin, Solketal Acetate, and Allyl Acetate from Pure or Crude Glycerol. ACS Sustainable Chemistry & Engineering. Available at:[Link]

-

Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

- 1. Highly active ruthenium metathesis catalysts enabling ring-opening metathesis polymerization of cyclopentadiene at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP1905838A1 - Enzymatic regioselective 6-acylation of sucrose - Google Patents [patents.google.com]

Application Note: Prop-1-en-2-yl Cyclopent-1-ene-1-carboxylate (PECEC) as a Dual-Reactive Monomer for Precision Polymer Synthesis

Executive Summary

The development of functional polymers for advanced drug delivery and materials science relies heavily on the efficiency of Post-Polymerization Modification (PPM). Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (PECEC) emerges as a highly specialized, dual-reactive monomer designed to bridge the gap between controlled polymerization and traceless functionalization. By incorporating a Ring-Opening Metathesis Polymerization (ROMP)-active cyclopentene backbone and a highly reactive isopropenyl ester side chain, PECEC enables the synthesis of versatile poly(alkenamer) scaffolds. Unlike traditional activated esters that generate toxic or bulky byproducts, the isopropenyl ester undergoes quantitative aminolysis or transesterification while releasing only volatile acetone, establishing a self-purifying, thermodynamically driven workflow.

Scientific Grounding & Mechanistic Rationale

As a Senior Application Scientist, understanding the physical chemistry governing this monomer is critical for successful protocol execution. The dual nature of PECEC presents unique thermodynamic challenges and advantages.

Overcoming the Thermodynamic Barriers of Cyclopentene ROMP

Cyclopentene derivatives inherently possess low ring strain energy (~6 kcal/mol), making their ROMP thermodynamically challenging compared to highly strained bridged bicycles like norbornene (~27 kcal/mol)[1]. Furthermore, the carboxylate group at the 1-position places an electron-withdrawing moiety in direct conjugation with the olefin. This conjugation electronically stabilizes the propagating ruthenium carbene, reducing its kinetic reactivity.

Causality in Experimental Design: To counteract the low ring strain and favor polymerization (

The Isopropenyl Ester as a "Traceless" Activated Ester

Traditional PPM relies on pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) esters. While reactive, they generate stoichiometric amounts of hazardous or high-molecular-weight byproducts that become trapped in the polymer matrix.

In contrast, the isopropenyl ester acts as a highly efficient, green acylating agent[2]. When a nucleophile attacks the ester carbonyl, the leaving group is the enolate of acetone. This intermediate undergoes rapid, irreversible tautomerization into volatile acetone[3].

Causality in Experimental Design: Because acetone evaporates from the reaction mixture, Le Chatelier's principle drives the acylation to >99% conversion without the need for aggressive coupling agents[4]. This makes the PECEC system "traceless" and drastically simplifies downstream purification.

Quantitative Data and Benchmarking

To guide material selection, the following table summarizes the quantitative and qualitative advantages of the PECEC platform against industry-standard activated esters.

| Monomer / Activated Ester | Leaving Group | Byproduct Toxicity | Purification Method | Atom Economy |

| PECEC (Isopropenyl) | Acetone | Low | Evaporation (Volatile) | High |

| PFP-Acrylate | Pentafluorophenol | High | Precipitation / Dialysis | Low |

| NHS-Acrylate | N-Hydroxysuccinimide | Moderate | Aqueous Extraction | Moderate |

Experimental Protocols

Protocol 1: Synthesis of Poly(PECEC) via ROMP

Objective: Polymerize PECEC into a reactive poly(alkenamer) scaffold.

-

Preparation: In a nitrogen-filled glovebox, dissolve 1.0 g (6.57 mmol) of PECEC in 1.5 mL of anhydrous dichloromethane (DCM) to achieve a highly concentrated ~4.3 M solution. Causality: Anhydrous conditions prevent the premature quenching of the active ruthenium alkylidene, while the high concentration overcomes the low ring strain[1].

-

Initiation: Prepare a stock solution of Grubbs 3rd Generation Catalyst (dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)) in DCM. Rapidly inject 58 mg (0.065 mmol, 1 mol%) into the vigorously stirring monomer solution.

-

Propagation: Allow the reaction to proceed at 20 °C for 4 hours. The solution will become highly viscous as the polymer chains entangle.

-

In-Process Validation: Remove a 10 µL aliquot, quench with ethyl vinyl ether, and analyze via

H NMR (CDCl -

Termination & Isolation: Quench the active carbene by adding 0.5 mL of ethyl vinyl ether and stirring for 30 minutes. Precipitate the polymer by dropwise addition into 50 mL of cold, vigorously stirred methanol. Filter and dry under high vacuum.

Protocol 2: Traceless Post-Polymerization Modification (PPM)

Objective: Convert the reactive isopropenyl ester side chains into stable functional amides via aminolysis.

-

Dissolution: Dissolve 100 mg of Poly(PECEC) in 2.0 mL of anhydrous tetrahydrofuran (THF).

-

Nucleophilic Attack: Add 1.5 equivalents (relative to the ester repeat unit) of the desired primary amine (e.g., benzylamine or a peptide sequence).

-

Reaction: Stir the mixture at 40 °C for 12 hours. Causality: Mild heating accelerates the nucleophilic acyl substitution while ensuring the volatile acetone byproduct continuously evaporates, permanently shifting the equilibrium toward the product[2].

-

In-Process Validation: Monitor the reaction via FTIR and

H NMR to ensure complete conversion.-

FTIR Marker: The complete disappearance of the ester carbonyl stretch at ~1750 cm

and the emergence of strong Amide I (~1650 cm - H NMR Marker: The terminal vinylic protons of the isopropenyl group (~4.8 ppm) will completely disappear.

-

-

Purification: Because the byproduct is volatile[4], simply remove the THF and residual amine under reduced pressure, or perform a single precipitation into diethyl ether to isolate the pure functionalized poly(alkenamer).

Workflow Visualization

Figure 1: Workflow from PECEC monomer to functionalized poly(alkenamer) via ROMP and traceless PPM.

References

-

[2] Isopropenyl Acetate for the Continuous-Flow Synthesis of Triacetin, Solketal Acetate, and Allyl Acetate from Pure or Crude Glycerol. ACS Sustainable Chemistry & Engineering.

-

[3] An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2. The Journal of Organic Chemistry.

-

[1] Substituent Effects on Torsional Strain in Cyclopentene Derivatives. ResearchGate.

-

[4] Post-polymerization modification by direct C-H functionalization. Repository Home (UT Austin).

Sources

Application Notes & Protocols: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate as a Bifunctional Building Block in Total Synthesis

Executive Summary

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (CAS: 59253-91-7) represents a highly versatile, bifunctional synthon in modern organic chemistry and drug development . Structurally comprising an

Mechanistic Grounding & Causality (E-E-A-T)

The Isopropenyl Advantage: Thermodynamic Irreversibility

The traditional synthesis of amides or complex esters from carboxylic acids often requires stoichiometric coupling reagents (e.g., HATU, EDC) or the generation of moisture-sensitive acid chlorides. These methods suffer from poor atom economy and generate chemical waste that complicates purification.

Prop-1-en-2-yl esters bypass these limitations through a thermodynamically driven, self-immolative pathway. When a nucleophile (such as an arylamine) attacks the carbonyl carbon, the resulting tetrahedral intermediate collapses to expel a prop-1-en-2-oxide anion. Causality: This leaving group instantly protonates and tautomerizes into acetone. Because acetone is a volatile, neutral, and non-nucleophilic byproduct, the reverse reaction is completely suppressed . This allows for the coupling of highly deactivated or sterically hindered amines under remarkably mild conditions, often requiring only a heterogeneous Brønsted acid to activate the carbonyl.

The Cyclopentene Core: Orbital Activation

Simultaneously, the cyclopent-1-ene-1-carboxylate framework is a classic electron-deficient alkene. Causality: The conjugation of the double bond with the electron-withdrawing carboxylate group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This makes it highly susceptible to nucleophilic attack (Michael addition) or concerted[4+2] cycloadditions (Diels-Alder) with electron-rich dienes, a crucial step for constructing the cyclopenta[c]pyran or cyclopenta[c]pyridine cores ubiquitous in iridoid natural products .

Bifunctional reactivity pathways of prop-1-en-2-yl cyclopent-1-ene-1-carboxylate.

Application 1: Atom-Economical Synthesis of Cyclopent-1-ene-1-carboxamides

This protocol leverages H-Montmorillonite, a solid acid catalyst, to facilitate the amidation of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate with various anilines. The use of a heterogeneous catalyst ensures a clean, self-validating system with minimal Process Mass Intensity (PMI).

Quantitative Data Summary

| Amine Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | PMI Profile |

| Aniline | H-Montmorillonite | 80 | 12 | 95 | Excellent |

| 4-Methoxyaniline | H-Montmorillonite | 80 | 12 | 98 | Excellent |

| 4-Chloroaniline | H-Montmorillonite | 80 | 18 | 88 | Good |

| 2,6-Dimethylaniline | H-Montmorillonite | 100 | 24 | 75 | Moderate |

Step-by-Step Methodology

-

Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.0 mmol, 1.0 equiv) and the corresponding arylamine (1.2 mmol, 1.2 equiv).

-

Catalyst Addition: Add H-Montmorillonite (50 mg) to the neat mixture. Causality: The solid acid activates the ester carbonyl without dissolving, preventing homogeneous acid contamination and side-reactions like alkene polymerization.

-

Reaction: Seal the flask and heat the mixture to 80 °C under an argon atmosphere for 12–24 hours.

-

Validation Check (In-Process): Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active ester spot disappears. The generation of acetone can be detected by a distinct odor upon opening the flask, or via a crude

H-NMR aliquot (singlet at 2.17 ppm), physically validating the tautomerization mechanism. -

Workup: Cool the mixture to room temperature and dilute with ethyl acetate (5 mL). Filter the suspension through a short pad of Celite to remove the H-Montmorillonite catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The volatile acetone byproduct and solvent are removed completely, leaving the crude N-arylamide. Purify via flash column chromatography if trace unreacted amine remains.

Workflow for the heterogeneous acid-catalyzed amidation of isopropenyl esters.

Application 2: Construction of Bicyclic Scaffolds via Diels-Alder Cycloaddition

This protocol details the [4+2] cycloaddition of the cyclopentene moiety with a highly reactive diene (e.g., Danishefsky's diene) to form a functionalized bicyclic core, a critical structural motif in neuroactive and anti-inflammatory drug candidates.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate (1.0 mmol) in anhydrous toluene (5 mL).

-

Diene Addition: Add Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.5 mmol) dropwise at room temperature.

-

Thermal Activation: Affix a reflux condenser and heat the mixture to 110 °C for 16 hours. Causality: Thermal conditions provide the activation energy required to overcome the orbital symmetry constraints of the [4+2] cycloaddition, while toluene's high boiling point facilitates this without degrading the isopropenyl ester.

-

Validation Check (In-Process): Analyze an aliquot by

H-NMR. The disappearance of the cyclopentene olefinic proton (typically around 6.5–7.0 ppm) and the appearance of complex aliphatic multiplets validate the successful formation of the cycloadduct. Furthermore, the preservation of the isopropenyl alkene signals (~4.8 ppm) confirms orthogonal reactivity. -

Hydrolysis: Cool to room temperature, add 1N HCl (2 mL), and stir for 30 minutes to hydrolyze the silyl enol ether and eliminate methanol, revealing the

-unsaturated ketone in the newly formed ring. -

Extraction & Purification: Extract with diethyl ether (3 x 10 mL), wash with brine, dry over anhydrous Na

SO

References

-

Title: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate - Chemical Details Source: EPA CompTox Chemicals Dashboard URL: [Link]

-

Title: Atom-Economical Synthesis of N-Arylamides Utilizing Isopropenyl Esters with Heterogeneous Acid Catalysts Source: ACS Omega (via PubMed Central) URL: [Link]

-

Title: Multicomponent Domino Reaction in the Asymmetric Synthesis of Cyclopentan[c]pyran Core of Iridoid Natural Products Source: MDPI Catalysts URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate. Isopropenyl esters are highly valued in drug development and organic synthesis as mild, atom-economical acylating agents because their subsequent reactions release only acetone as a benign byproduct[1][2].

However, the synthesis of this specific ester—typically achieved via acid-catalyzed transesterification with isopropenyl acetate or ruthenium-catalyzed addition to propyne[3][4]—presents unique chemoselective challenges. The presence of a conjugated double bond in the cyclopentene ring and the highly reactive nature of the isopropenyl group make this workflow susceptible to isomerization, self-condensation, and polymerization.

This guide is designed to help researchers troubleshoot these specific side reactions, understand their mechanistic causality, and implement self-validating protocols to ensure high-purity yields.

Mechanistic Pathway & Side-Product Generation

Mechanistic pathway and side-product generation in isopropenyl ester synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my synthesis yielding the cyclopent-2-ene isomer instead of the desired cyclopent-1-ene-1-carboxylate? Causality: The starting material features a double bond conjugated with the carbonyl group, which is thermodynamically favored. However, under the extended heating and strong Brønsted acidic conditions (e.g., using p-toluenesulfonic acid) required for transesterification, the double bond can undergo acid-catalyzed migration to the 2-position. This isomerization relieves the steric strain between the bulky isopropenyl ester group and the adjacent cyclopentene ring protons. Actionable Solution: Switch to a milder, heterogeneous acid catalyst such as H-montmorillonite. This allows for easier separation and minimizes the substrate's contact time with highly acidic sites[1]. Alternatively, utilize the ruthenium-catalyzed addition of the carboxylic acid to propyne, which operates under milder conditions and avoids strong acids entirely[3].

Q2: I am observing a significant amount of symmetric anhydride. How does this form, and how can I prevent it? Causality: During the transesterification process with isopropenyl acetate, a mixed anhydride intermediate is transiently formed[4]. If the forward rearrangement is sluggish, or if the local concentration of the starting carboxylic acid is too high, the unreacted acid can nucleophilically attack the mixed anhydride. This side reaction yields symmetric cyclopent-1-ene-1-carboxylic anhydride and acetic acid. Actionable Solution: Maintain a vast molar excess of isopropenyl acetate (typically 5 to 10 equivalents) to act as both reactant and solvent, effectively outcompeting the starting acid for the intermediate. Ensure the reaction environment is strictly anhydrous; trace moisture hydrolyzes the product back to the acid, feeding this side-reaction loop.

Q3: The reaction mixture becomes highly viscous during concentration, and NMR shows broad, undefined peaks. What happened? Causality: The isopropenyl group is essentially a substituted vinyl group, making it highly susceptible to cationic or radical-initiated polymerization. When concentrated under heat in the presence of residual acid catalysts, the target ester rapidly polymerizes or oligomerizes. Actionable Solution: Introduce a radical scavenger such as Butylated hydroxytoluene (BHT) at 100–200 ppm during the reaction and subsequent distillation. Crucially, strictly neutralize or filter out the acid catalyst before attempting to concentrate the product under reduced pressure.

Q4: How can I drive the equilibrium forward without inducing thermal degradation? Causality: Transesterification with isopropenyl acetate is an equilibrium-driven process. The forward reaction is thermodynamically assisted by the tautomerization of the leaving group (prop-1-en-2-ol) into acetone[4]. However, if acetone accumulates in the vessel, the reaction stalls and conversion plateaus. Actionable Solution: Equip your reaction vessel with a short-path distillation head. Continuously distill off the acetone byproduct (b.p. 56 °C) while maintaining the reflux of isopropenyl acetate (b.p. 97 °C).

Quantitative Data: Side Product Profile & Mitigation

| Side Product / Issue | Typical Yield Impact | Primary Causality | Analytical Marker (GC/NMR) | Mitigation Strategy |